O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride
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Overview
Description
O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride: is a versatile compound widely used in various scientific fields. It is a polyethylene glycol derivative with both amino and carboxyl functional groups, making it highly reactive and suitable for numerous applications. This compound is particularly valued for its ability to form hydrogels, which are beneficial in biological and medical research due to their biocompatibility and non-immunogenic properties .
Mechanism of Action
Target of Action
It is often used as a reactant in various biochemical applications .
Mode of Action
The compound is used as a spacer to look at interactions with polymersomes . It also serves as a platform for oligonucleotide prodrug delivery . The compound interacts with its targets to deliver doxorubicin nano-aggregates and form protected ligand-bearing particles with polyethylenimine .
Biochemical Pathways
Its use in the delivery of doxorubicin nano-aggregates suggests it may play a role in drug delivery pathways .
Result of Action
Its use in drug delivery systems suggests it may facilitate the transport of therapeutic agents to target cells .
Biochemical Analysis
Biochemical Properties
O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride plays a significant role in biochemical reactions due to its ability to interact with a variety of biomolecules. It acts as a cross-linking reagent, facilitating the formation of stable complexes between proteins, enzymes, and other biomolecules. This compound is often used as a spacer to study interactions with polymersomes and as a platform for oligonucleotide prodrug delivery . Additionally, it is employed in the delivery of doxorubicin nano-aggregates and the formation of protected ligand-bearing particles with polyethylenimine .
Cellular Effects
The effects of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the delivery and release of therapeutic agents within cells, thereby impacting cellular responses and activities . Its role in oligonucleotide prodrug delivery and doxorubicin nano-aggregate delivery highlights its importance in targeted drug delivery systems .
Molecular Mechanism
At the molecular level, O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride exerts its effects through specific binding interactions with biomolecules. It can form stable complexes with proteins and enzymes, thereby influencing their activity and function. This compound may also act as an enzyme inhibitor or activator, depending on the context of its use . Changes in gene expression induced by this compound further elucidate its role in modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term studies in vitro and in vivo are essential to understand the sustained impact of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for optimizing its use in biomedical applications and ensuring safety in therapeutic contexts .
Metabolic Pathways
O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in modulating these pathways highlights its potential in therapeutic applications and metabolic engineering .
Transport and Distribution
The transport and distribution of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . Its localization is crucial for its activity and function, as it ensures the compound reaches its intended site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride typically involves the reaction of polyethylene glycol with aminoethyl and carboxyethyl groupsThe reaction is usually carried out in the presence of catalysts and under specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters to ensure consistent quality. The final product is purified through various techniques such as filtration, crystallization, and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxyl group can be reduced to alcohols.
Substitution: Both amino and carboxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a cross-linking agent and a spacer in polymer synthesis. It helps in the formation of complex polymer structures and enhances the properties of the final product .
Biology: In biological research, it is used to create hydrogels that mimic the natural environment of cells. These hydrogels are used as scaffolds for tissue engineering and cell culture .
Medicine: In medicine, it is employed in drug delivery systems. The compound’s ability to form hydrogels makes it an excellent carrier for drugs, ensuring controlled release and targeted delivery .
Industry: In industrial applications, it is used in the production of various materials, including coatings, adhesives, and sealants. Its reactivity and versatility make it a valuable component in many industrial processes .
Comparison with Similar Compounds
- O-(2-Aminoethyl)polyethylene glycol 3,000
- O-(2-Carboxyethyl)polyethylene glycol 3,000
- O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 5,000 hydrochloride
Comparison: Compared to similar compounds, O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride offers a unique combination of amino and carboxyl groups, providing enhanced reactivity and versatility. Its molecular weight and functional groups make it particularly suitable for forming hydrogels and other complex structures, which are essential in various scientific and industrial applications .
Properties
CAS No. |
187848-66-4 |
---|---|
Molecular Formula |
NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl |
Molecular Weight |
0 |
Origin of Product |
United States |
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